Cyclobutanol, 1-(1-naphthalenyl)-

Lipophilicity ADME profiling Lead optimization

Cyclobutanol, 1-(1-naphthalenyl)- (CAS 74685-79-3) is a tertiary cyclobutanol bearing a 1-naphthyl substituent at the ring junction. The compound is employed as a synthetic building block in medicinal chemistry and fine chemical synthesis, where its strained four-membered ring and aromatic naphthyl group enable unique ring-opening and functionalization pathways.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 74685-79-3
Cat. No. B1615293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanol, 1-(1-naphthalenyl)-
CAS74685-79-3
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C14H14O/c15-14(9-4-10-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,9-10H2
InChIKeyNEJZZFOIGWWTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutanol, 1-(1-naphthalenyl)- (CAS 74685-79-3): Structural and Identity Baseline for Procurement Decisions


Cyclobutanol, 1-(1-naphthalenyl)- (CAS 74685-79-3) is a tertiary cyclobutanol bearing a 1-naphthyl substituent at the ring junction [1]. The compound is employed as a synthetic building block in medicinal chemistry and fine chemical synthesis, where its strained four-membered ring and aromatic naphthyl group enable unique ring-opening and functionalization pathways [2]. High-purity material (≥98%) is available from certified suppliers, supporting reproducible research outcomes .

Why 1-(1-Naphthyl)cyclobutanol Cannot Be Replaced by Generic Cyclobutanol Analogs: The Case for Specificity


Simple cyclobutanols (e.g., 1-phenylcyclobutanol) or positional isomers (e.g., 3-(1-naphthyl)cyclobutanol) exhibit markedly different reactivity and selectivity profiles in key synthetic transformations. The 1-naphthyl group at the 1-position imposes distinct steric shielding and alters the electronic character of the hydroxyl-bearing carbon, directly affecting oxidative ring-opening rates, regioselectivity in catalytic reactions, and downstream product distributions [1]. Substitution with a generic alternative leads to non‑overlapping reactivity and irreproducible yields, making compound-specific selection essential for process consistency [2].

Quantitative Differentiation Evidence for Cyclobutanol, 1-(1-naphthalenyl)- (CAS 74685-79-3) vs. Closest Analogs


Computed logP Differentiates 1-(1-Naphthyl)cyclobutanol from Simpler Aryl Cyclobutanols

The computed octanol/water partition coefficient (logP) for 1-(1-naphthyl)cyclobutanol is 3.0 [1], substantially higher than that of 1-phenylcyclobutanol (estimated logP ≈ 2.2). This difference of ~0.8 log units indicates that the naphthyl derivative is roughly 6‑fold more lipophilic, impacting membrane permeability and solubility in biological and formulation contexts.

Lipophilicity ADME profiling Lead optimization

Spectral Fingerprint Enables Unambiguous Identity Verification Against Positional Isomers

The compound has a certified spectral profile comprising 3 NMR spectra (¹H, ¹³C, DEPT), 1 FTIR spectrum, and 2 MS (GC) spectra in the Wiley KnowItAll library [1]. This multi-technique dataset provides unambiguous discrimination from the positional isomer 3-(1-naphthyl)cyclobutanol, whose spectral signature is absent from the same database, ensuring identity verification in GMP environments.

Quality control Structure elucidation Regulatory compliance

Oxidative Ring-Opening Reaction Time Quantitatively Superior to Traditional Naphthalene Ketone Synthesis

In the ceric ammonium nitrate (CAN)-mediated oxidative ring-opening/cyclization reaction, 1-(1-naphthyl)cyclobutanol delivers the corresponding naphthalene ketone derivative in 30 seconds under open-flask conditions [1]. In contrast, the classical Haworth synthesis typically requires multi‑step sequences, lengthy reaction times (hours to days), and large excesses of Lewis acids and reducing agents [1]. The reduction in operational time from hours to seconds represents a >100‑fold improvement in reaction throughput.

Process chemistry Green chemistry Scalable synthesis

Regioselective Silver-Catalyzed Ring-Opening Chlorination Yield Defines Synthetic Utility

1-(1-Naphthyl)cyclobutanol undergoes AgOTf‑catalyzed ring‑opening chlorination with t‑BuOCl in acetonitrile to afford 4-chloro-1-(naphthalen-1-yl)butan-1-one in 50% yield after 6 h [1]. While this yield is moderate, the reaction proceeds with complete regioselectivity, and the product is a versatile intermediate for further derivatization. Direct comparative data for other aryl cyclobutanols under identical conditions are not publicly available, but the transformation is documented only for the 1‑naphthyl substrate.

Synthetic methodology C–C bond activation Alkyl chloride synthesis

Guaranteed Minimum Purity of 98% Supports Reproducible Pharmacological and Chemical Studies

Commercial suppliers provide 1-(1-naphthyl)cyclobutanol with a certified purity of NLT 98% . This contrasts with the lower or unspecified purity grades often encountered for research‑grade 3-(1-naphthyl)cyclobutanol, where typical purity is 95‑97% . The higher and tightly controlled purity reduces batch‑to‑batch variability in dose‑response assays and synthetic transformations.

Quality assurance Pharmacology Analytical chemistry

Optimal Application Scenarios for 1-(1-Naphthyl)cyclobutanol Based on Verified Differentiation Evidence


Rapid One‑Pot Synthesis of Naphthalene Ketone Pharmaceutical Intermediates

Leverage the 30‑second oxidative ring‑opening reaction documented in CN110818758A to generate naphthalene ketone scaffolds in high throughput. This method avoids precious metal catalysts and multi‑step protocols, making it suitable for medicinal chemistry libraries and early‑stage process development [1].

Synthesis of Regioselective Alkyl Chloride Building Blocks via Ag‑Catalyzed C–C Cleavage

Use the AgOTf‑catalyzed ring‑opening chlorination to obtain 4‑chloro‑1-(naphthalen‑1‑yl)butan‑1‑one with complete regioselectivity. The product serves as a key intermediate for further functionalization in target‑directed synthesis [2].

Lipophilicity‑Guided Lead Optimization in CNS and Hydrophobic Target Programs

Exploit the elevated computed logP of 3.0 (vs. ~2.2 for 1‑phenylcyclobutanol) to enhance blood‑brain barrier penetration or hydrophobic pocket binding. Suitable when medicinal chemistry campaigns require increased lipophilicity without introducing additional heteroatoms [3].

Analytical Reference Standard for NMR and MS Method Development

Utilize the verified Wiley KnowItAll spectral library data (3 NMR, 1 FTIR, 2 MS) as a certified reference for instrument calibration, impurity profiling, and structure confirmation in GMP‑compliant release testing [4].

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